Cyclobutyl fentanyl hydrochloride is a synthetic opioid belonging to the class of compounds known as fentanyls. These substances are characterized by their potent analgesic effects, which make them useful in medical settings but also pose significant risks for misuse and overdose. Cyclobutyl fentanyl is structurally related to fentanyl, differing primarily in the cyclobutyl group that replaces the propionamide moiety present in traditional fentanyls.
Cyclobutyl fentanyl is classified as a synthetic opioid and falls under the 4-anilidopiperidine category. This classification is shared with other potent opioids, including fentanyl itself. The compound has garnered attention due to its potential for abuse, as it exhibits high potency and a risk of respiratory depression similar to other members of its class. It is not approved for medical use but has been identified in illicit drug markets, contributing to the ongoing opioid crisis.
The synthesis of cyclobutyl fentanyl typically involves several key steps, beginning with the alkylation of 4-piperidone. The general synthetic route can be outlined as follows:
This method has been optimized for yield and efficiency, with reported yields often exceeding 90% for key steps in the synthesis process .
Cyclobutyl fentanyl hydrochloride has a molecular formula of and a molecular weight of approximately 288.39 g/mol. The structural formula features a piperidine ring connected to an aniline moiety, with a cyclobutyl group substituting for the propionamide group found in traditional fentanyls.
The compound's structure can be represented as follows:
This structural modification contributes to its pharmacological properties and potency.
Cyclobutyl fentanyl hydrochloride can undergo various chemical reactions typical of opioids, including:
These reactions are important for understanding both the metabolism of the compound in biological systems and its potential environmental impact upon disposal.
Cyclobutyl fentanyl exerts its effects primarily through agonism at the mu-opioid receptors in the central nervous system. This interaction leads to:
The compound's potency is significantly higher than morphine, making it critical to manage dosages carefully .
Cyclobutyl fentanyl hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling and storage considerations in laboratory environments.
While cyclobutyl fentanyl hydrochloride is not approved for clinical use due to its high potency and associated risks, it serves important roles in scientific research:
Research into cyclobutyl fentanyl contributes to understanding opioid receptor interactions and developing safer analgesic alternatives .
The development of fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) by Paul Janssen in 1959 marked a watershed moment in synthetic opioid pharmacology. As a prototypical 4-anilidopiperidine, fentanyl's core structure demonstrated approximately 100-fold greater potency than morphine due to its high lipophilicity and efficient blood-brain barrier penetration [5]. This breakthrough catalyzed extensive medicinal chemistry programs aimed at optimizing its therapeutic profile through systematic structural modifications. Pharmaceutical research during the 1960s-1990s yielded several clinically valuable analogues including alfentanil (ultra-short acting), sufentanil (high potency), and remifentanil (esterase-metabolized) [1] [5]. The efficient three-step synthesis—featuring N-alkylation of piperidin-4-one, reductive amination with aniline, and acylation—provided robust access to diverse analogues [1]. These efforts established fentanyl's scaffold as a versatile template for opioid receptor modulation, with regional modifications (A-D) offering distinct pharmacological tuning:
The structural diversification of fentanyl analogues accelerated through strategic modifications of the propionyl moiety (Region D), where incorporation of alicyclic components demonstrated particularly pronounced effects on receptor affinity and pharmacokinetics. Cyclic constraints in this region were found to modulate ligand-receptor interaction dynamics through steric and conformational effects. Carfentanil (incorporating a monocyclic tetramethylcyclopropyl group) exemplified this approach, achieving extraordinary μ-opioid receptor (μOR) affinity approximately 100 times greater than fentanyl itself [1] [3]. Computational analyses revealed that optimal N-substituent volumes maximized hydrophobic interactions within the μOR binding pocket, with both undersized and oversized groups diminishing affinity [5]. This structure-activity relationship (SAR) principle informed the design of cyclobutyl fentanyl, where the cyclobutyl carbonyl represents an intermediate-volume alicyclic system positioned between the compact cyclopropyl and bulkier cyclohexyl groups. The hydrochloride salt form enhances crystallinity and stability, consistent with pharmaceutical processing requirements for other fentanyl analogues [1] [5].
Table 1: Structural Evolution of Key Fentanyl Region D Modifications
Compound | Region D Substituent | Structural Features | Effect on Pharmacology |
---|---|---|---|
Fentanyl | Propionyl | Linear C₂ chain | Baseline potency (100× morphine) |
Alfentanil | Methoxyethyl | Ether-containing chain | Rapid onset, short duration |
Carfentanil | 2,2-Dimethylcyclopropyl | Bicyclic constrained system | Extreme potency (10,000× morphine) |
Cyclopropyl Fentanyl | Cyclopropyl | Small alicyclic ring | High potency, enhanced lipophilicity |
Cyclobutyl Fentanyl | Cyclobutyl | Expanded alicyclic ring | Intermediate volume, distinct SAR profile |
Cyclohexyl Fentanyl | Cyclohexyl | Large alicyclic ring | Reduced affinity vs. smaller rings |
Cyclobutyl fentanyl emerged during the third wave of the opioid crisis (2016-present), characterized by the proliferation of illicitly manufactured synthetic opioids designed to circumvent regulatory controls. As authorities scheduled earlier fentanyl analogues (e.g., acetylfentanyl, furanylfentanyl), clandestine chemists exploited the structural flexibility of Region D to create novel unscheduled compounds [2] [3]. Analytical data from toxicology surveillance programs first detected cyclobutyl fentanyl in 2017-2018 within seized materials and postmortem specimens, with prevalence escalating as traditional fentanyl analogues became controlled substances [2] [4]. The compound exemplifies the strategic application of medicinal chemistry principles to illicit drug design, where bioisosteric replacement (cyclopropyl → cyclobutyl) maintains core pharmacological activity while altering legal status [3] [4]. Forensic analyses confirm its appearance in diverse matrices:
Table 2: Cyclobutyl Fentanyl Prevalence in NPS Surveillance Data
Analysis Context | Detection Frequency | Typical Matrices | Common Adulterants/Co-Detections |
---|---|---|---|
Recreational Drug Materials | Moderate (regional variation) | Powders, counterfeit tablets | Heroin, fentanyl, cocaine |
Medicolegal Death Investigations | Increasing post-2018 | Blood, tissue, injection paraphernalia | Multiple fentanyl analogues |
Impaired Driving Cases | Low but rising | Whole blood, oral fluid | Ethanol, cannabis, stimulants |
Drug Equipment Residues | Frequent | Syringes, cookers, foils | Fentanyl, norfentanyl metabolites |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: